

Application Notes and Protocols for Ffp-18-am Staining in Cultured Cells

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Compound of Interest

Compound Name: *Ffp-18-am*

Cat. No.: *B12375120*

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Introduction

Ffp-18-am is a cell-permeable, ratiometric fluorescent indicator specifically designed for the measurement of near-membrane calcium (Ca^{2+}) concentrations. Its lipophilic properties facilitate its incorporation into the plasma membrane, allowing for the precise monitoring of Ca^{2+} dynamics in the sub-plasma membrane microdomain. This is particularly valuable for studying cellular processes such as store-operated calcium entry (SOCE), receptor-mediated signaling, and other events that involve localized changes in Ca^{2+} levels at the cell periphery. The acetoxymethyl (AM) ester moiety renders the molecule membrane-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, Ca^{2+} -sensitive form of the dye near the plasma membrane.

Mechanism of Action

Ffp-18-am is a lipophilic analog of the ratiometric calcium indicator Fura-2. The hydrophobic tail of **Ffp-18-am** inserts into the lipid bilayer of the plasma membrane, while the Ca^{2+} -chelating headgroup resides in the cytoplasm. Upon binding to Ca^{2+} , the fluorescent properties of the dye change, allowing for the ratiometric measurement of Ca^{2+} concentration. Ratiometric imaging involves exciting the dye at two different wavelengths and measuring the ratio of the emitted fluorescence intensities. This method provides a more accurate quantification of ion

concentrations, as it is less susceptible to variations in dye concentration, cell thickness, and illumination intensity.

Data Presentation

Parameter	Value	Cell Type	Reference
Working Concentration	5 μ M	Cultured Astrocytes	[1]
Loading Time	2 hours	Cultured Astrocytes	[1]
Excitation Wavelength 1 (Ca ²⁺ -bound)	~340 nm	N/A	Inferred from Fura-2 analogy
Excitation Wavelength 2 (Ca ²⁺ -free)	~380 nm	N/A	Inferred from Fura-2 analogy
Emission Wavelength	~510 nm	N/A	Inferred from Fura-2 analogy
Typical Change in Fluorescence Ratio (F340/F380)	Varies with stimulus	N/A	Application-dependent
Signal-to-Noise Ratio	High	N/A	Dependent on imaging system

Experimental Protocols

1. Reagent Preparation

- **Ffp-18-am** Stock Solution (1 mM):
 - Bring the vial of **Ffp-18-am** to room temperature before opening.
 - Dissolve the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM. For example, dissolve 1 mg of **Ffp-18-am** (MW: 1296.33 g/mol) in 771 μ L of DMSO.
 - Vortex briefly to ensure complete dissolution.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light and moisture.
- Pluronic F-127 Stock Solution (20% w/v):
 - Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO.
 - This solution can be stored at room temperature.
- Loading Buffer:
 - Prepare a physiological buffer appropriate for your cultured cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer).
 - Just before use, dilute the **Ffp-18-am** stock solution into the physiological buffer to the desired final working concentration (e.g., 5 µM).
 - To aid in the dispersion of the dye, first mix the **Ffp-18-am** stock solution with an equal volume of 20% Pluronic F-127 solution, and then add this mixture to the buffer. The final concentration of Pluronic F-127 should be between 0.02% and 0.04%.

2. Cell Preparation

- Plate the cultured cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and reach the desired confluency.
- On the day of the experiment, remove the culture medium from the cells.

3. **Ffp-18-am** Staining

- Wash the cells gently with the physiological buffer.
- Add the prepared Loading Buffer containing **Ffp-18-am** to the cells.
- Incubate the cells for 2 hours at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type and experimental conditions.
- After incubation, remove the Loading Buffer.

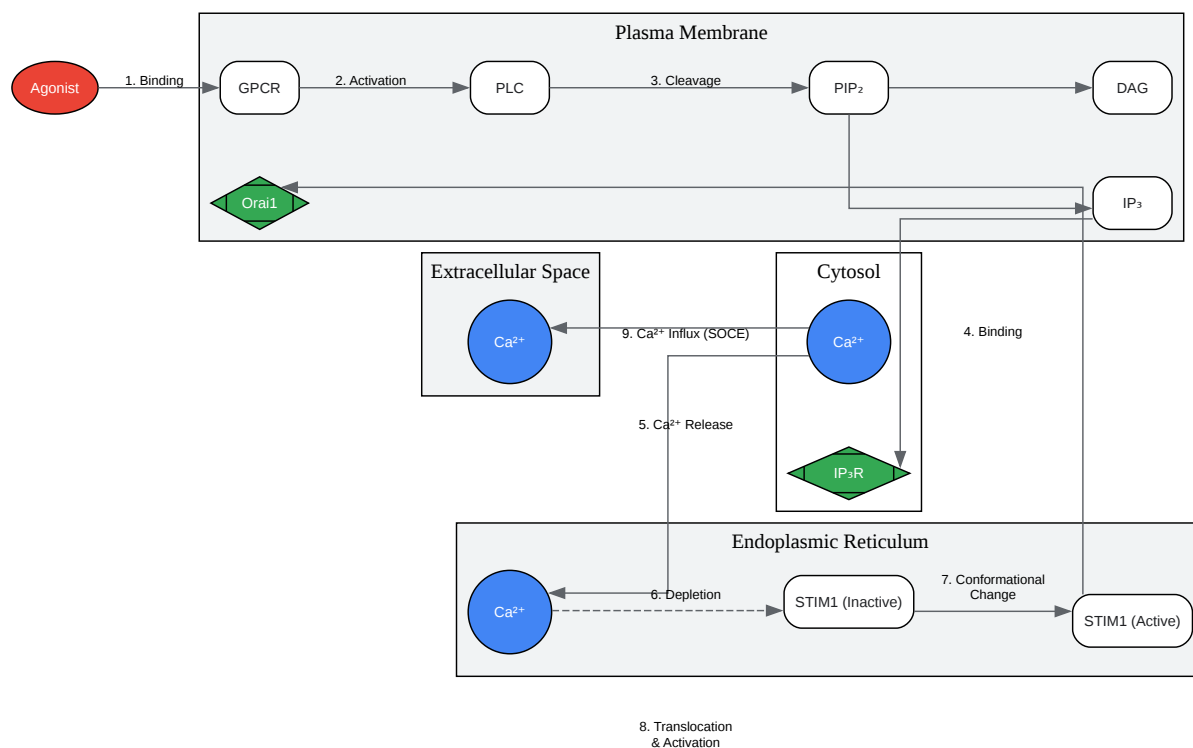
- Wash the cells two to three times with the physiological buffer to remove any excess dye.
- Add fresh physiological buffer to the cells.
- The cells are now ready for imaging.

4. Imaging

- Place the dish or coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.
- Excite the cells alternately at approximately 340 nm and 380 nm.
- Collect the fluorescence emission at approximately 510 nm.
- The ratio of the fluorescence intensity at the two excitation wavelengths (F340/F380) is proportional to the intracellular near-membrane Ca^{2+} concentration.
- Acquire baseline fluorescence ratios before applying any stimulus.
- Apply the experimental stimulus (e.g., agonist, ionophore) and record the changes in the fluorescence ratio over time.

Mandatory Visualization

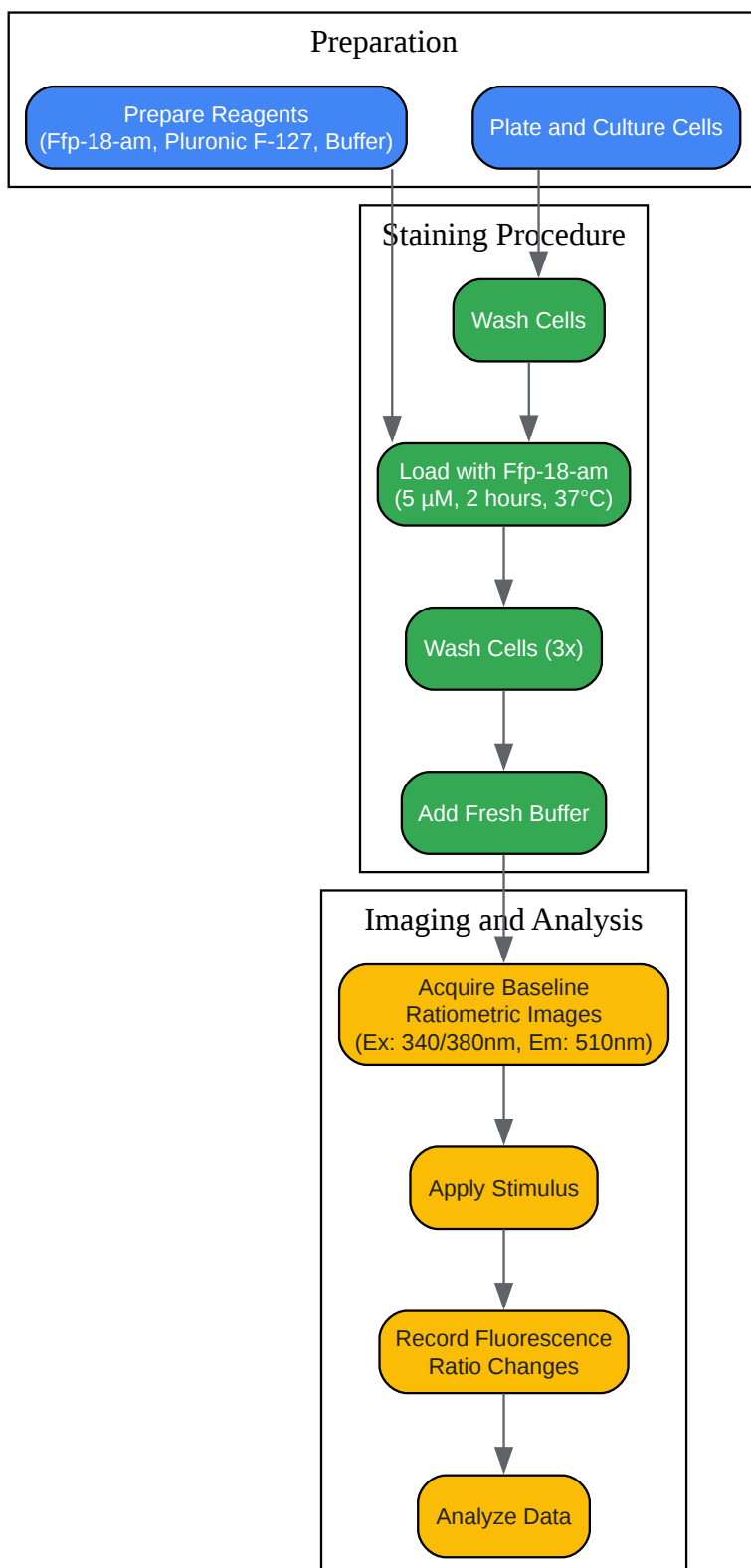
Signaling Pathway: Store-Operated Calcium Entry (SOCE)



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Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental Workflow: **Ffp-18-am** Staining



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References

- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
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